molecular formula C8H11ClN2 B13652851 Indolin-4-amine hydrochloride

Indolin-4-amine hydrochloride

Cat. No.: B13652851
M. Wt: 170.64 g/mol
InChI Key: IZTLPXZBUSWQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolin-4-amine hydrochloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including indolin-4-amine hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields.

Industrial Production Methods: Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as atom-economical reactions, are often employed to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Indolin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of indolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to exert its biological effects .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2,3-dihydro-1H-indol-4-amine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5,9H2;1H

InChI Key

IZTLPXZBUSWQPU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)N.Cl

Origin of Product

United States

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